(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane
Overview
Description
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane is a chiral compound that features both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Protection of the amine group: The primary amine is first protected using a carbobenzyloxy (Cbz) group.
Introduction of the Boc group: The secondary amine is then protected with a tert-butoxycarbonyl (Boc) group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amines or modified phenyl derivatives.
Scientific Research Applications
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Cbz and Boc) play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in selective biochemical pathways. The chiral center also contributes to the compound’s specificity in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-butane: Similar structure with an additional carbon in the alkyl chain.
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-ethane: Similar structure with one less carbon in the alkyl chain.
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-methane: Simplified structure with only one carbon in the alkyl chain.
Uniqueness
(S)-1-Cbz-amino-2-boc-amino-3-phenyl-propane is unique due to its specific combination of protecting groups and chiral center, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of pharmaceuticals.
Properties
IUPAC Name |
benzyl N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(14-17-10-6-4-7-11-17)15-23-20(25)27-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)(H,24,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYKFUFGNYJIF-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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